molecular formula C16H12ClN5S B2433702 5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 721903-50-0

5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2433702
CAS No.: 721903-50-0
M. Wt: 341.82
InChI Key: WFVACQGZNZEPIR-UHFFFAOYSA-N
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Description

5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a triazole ring, which is further substituted with a chlorophenyl group and a thione group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole with a suitable aldehyde to form an intermediate, which is then reacted with a triazole derivative under controlled conditions to yield the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets. The benzimidazole and triazole rings can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the thione group can participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzimidazol-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
  • 3-(benzimidazol-1-ylmethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

Uniqueness

Compared to similar compounds, 5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-(benzimidazol-1-ylmethyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5S/c17-11-5-1-3-7-13(11)22-15(19-20-16(22)23)9-21-10-18-12-6-2-4-8-14(12)21/h1-8,10H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVACQGZNZEPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=NNC(=S)N3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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